(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone is a complex organic molecule featuring both piperazine and pyridazine moieties. These structural motifs are often found in pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. A common synthetic route might include:
Formation of the Piperazine Intermediate: This can be achieved by reacting 4-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.
Formation of the Pyridazine Intermediate: This involves the reaction of 6-methoxypyridazine with a piperidine derivative.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be carefully controlled.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or acids.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of piperazine and pyridazine derivatives on biological systems. It can serve as a probe to understand receptor-ligand interactions.
Medicine
Medically, this compound may have potential as a therapeutic agent. Piperazine and pyridazine derivatives are known for their pharmacological activities, including anti-inflammatory, antipsychotic, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and pyridazine moieties can interact with various receptors and enzymes in the body. For instance:
Molecular Targets: These could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Bromophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
- (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
Uniqueness
The uniqueness of (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone lies in its dual methoxy groups, which can influence its pharmacokinetic properties and biological activity. The presence of both piperazine and pyridazine rings also provides a versatile scaffold for further chemical modifications.
This compound’s distinct structure and potential applications make it a valuable subject for ongoing research in various scientific fields
Properties
Molecular Formula |
C22H29N5O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H29N5O3/c1-29-19-7-5-18(6-8-19)25-12-14-26(15-13-25)22(28)17-4-3-11-27(16-17)20-9-10-21(30-2)24-23-20/h5-10,17H,3-4,11-16H2,1-2H3 |
InChI Key |
JGWMTZKWEQSPAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.